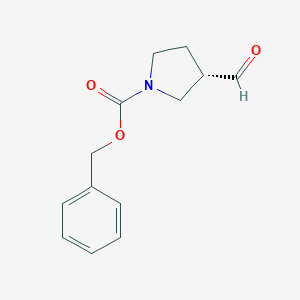

(S)-1-N-Cbz-3-formyl-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPSCBPOCONUDM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364045 | |

| Record name | (S)-1-N-Cbz-3-formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212307-91-9 | |

| Record name | Phenylmethyl (3S)-3-formyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212307-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-N-Cbz-3-formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 1 N Cbz 3 Formyl Pyrrolidine and Its Precursors

Asymmetric Construction of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and is a key component in organocatalysis. nih.govmappingignorance.org Consequently, the development of stereoselective methods to construct this heterocyclic system has been a major focus of synthetic organic chemistry.

Enantioselective Catalysis Approaches

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral pyrrolidines, offering efficient and atom-economical routes. mappingignorance.org A significant breakthrough in this area was the application of proline and its derivatives as organocatalysts. nih.gov For instance, diarylprolinol silyl (B83357) ethers have been effectively used for the asymmetric functionalization of aldehydes. nih.gov

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly effective method for constructing substituted pyrrolidines with high enantioselectivity. mappingignorance.org This approach can generate up to four new contiguous stereocenters in a single, highly stereo- and regioselective step. mappingignorance.org The choice of metal catalyst, such as Cu(I) or Ag(I), can influence the stereochemical outcome, leading to either the exo or endo product with high stereoselectivity. mappingignorance.org

Furthermore, gold(I) catalysis has been successfully employed in the intramolecular [4+2] cycloaddition of arylalkynes with alkenes, providing another avenue to chiral pyrrolidine derivatives. nih.gov The design of chiral ligands, often incorporating a C2-symmetric 2,5-diarylpyrrolidine, is crucial for achieving high levels of enantioselectivity in these transformations. nih.gov

Chiral Auxiliary and Resolving Agent Strategies

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in the synthesis of pyrrolidines. wikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is typically removed and can often be recovered for reuse. wikipedia.org

An example of this approach is the use of Oppolzer's chiral sultam in asymmetric 1,3-dipolar cycloadditions to construct 3,4-syn substituted pyrrolidines with high diastereoselectivity and enantioselectivity. acs.org The chiral auxiliary shields one face of the dipolarophile, directing the incoming dipole to approach from the less hindered face. acs.org Other notable chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org

Intramolecular Cyclization Pathways to Chiral Pyrrolidines

Intramolecular cyclization reactions provide a powerful and direct means of constructing the chiral pyrrolidine ring. These methods often start from acyclic precursors containing the necessary functionalities for ring closure.

One such approach involves the intramolecular C(sp3)–H amination. acs.orgnih.gov Directed evolution of enzymes, like cytochrome P411, has enabled the catalytic insertion of alkyl nitrenes into C-H bonds to form pyrrolidine derivatives with good enantioselectivity. nih.gov This biocatalytic method represents a novel and environmentally friendly approach to chiral pyrrolidine synthesis. acs.orgnih.gov

Another strategy is the intramolecular Cope-type hydroamination, which can be catalyzed by chiral thiourea (B124793) derivatives. thieme-connect.com This method has been shown to produce N-hydroxypyrrolidines with excellent enantioselectivity, particularly when the alkyl tether of the substrate is geminally substituted, taking advantage of the Thorpe-Ingold effect. thieme-connect.com

Furthermore, a five-step, one-pot transformation starting from Garner's (R)-aldehyde, derived from D-serine, has been reported for the stereoselective creation of the pyrrolidine ring. nih.gov This efficient process highlights the utility of chiral pool starting materials in the synthesis of complex pyrrolidine structures.

Strategic Introduction and Manipulation of the Cbz Protecting Group

The carbobenzyloxy (Cbz) group is a widely used protecting group for the nitrogen atom of the pyrrolidine ring. Its introduction is a crucial step in multi-step syntheses, preventing unwanted side reactions and allowing for selective functionalization at other positions of the ring.

The Cbz group is typically introduced by reacting the pyrrolidine with benzyl (B1604629) chloroformate in the presence of a mild base, such as sodium bicarbonate or an organic base like triethylamine (B128534). masterorganicchemistry.com This reaction is generally high-yielding and proceeds under mild conditions.

A key advantage of the Cbz group is its stability under a range of reaction conditions, yet it can be readily removed when desired. The most common method for Cbz deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. masterorganicchemistry.com This method is exceptionally mild and proceeds at neutral pH, making it compatible with a wide variety of functional groups. masterorganicchemistry.com

The strategic use of the Cbz group, in conjunction with other "orthogonal" protecting groups, allows for the selective deprotection of different amines within the same molecule. masterorganicchemistry.com This is particularly important in complex syntheses where multiple reactive sites need to be managed.

Stereoselective Formation of the 3-Formyl Moiety at the Pyrrolidine C-3 Position

The introduction of a formyl group at the C-3 position of the pyrrolidine ring is a key transformation for accessing (S)-1-N-Cbz-3-formyl-pyrrolidine. This aldehyde functionality serves as a versatile handle for further synthetic manipulations.

One common strategy to introduce the 3-formyl group involves the reduction of a C-3 carboxylic acid or ester derivative to the corresponding alcohol, followed by oxidation. For instance, (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid can be reduced to the alcohol, which is then oxidized to the desired aldehyde.

Oxidative Cleavage Approaches to the Aldehyde Functionality

Oxidative cleavage of a suitable precursor is a direct method for generating the aldehyde functionality at the C-3 position. When a 1,2-diol is treated with an oxidizing agent like sodium periodate (B1199274) (NaIO4), the carbon-carbon bond between the two hydroxyl-bearing carbons is cleaved, resulting in the formation of two carbonyl groups. masterorganicchemistry.com If the starting diol is appropriately substituted on the pyrrolidine ring, this reaction can yield the desired 3-formylpyrrolidine derivative.

Directed Functionalization at the C-3 Position

The synthesis of this compound fundamentally relies on the use of starting materials where the C-3 position is already functionalized, thereby directing the introduction of the aldehyde group to the desired location. This approach circumvents the challenges associated with direct and selective C-H formylation at the C-3 position of the N-Cbz-pyrrolidine ring. Two primary precursor strategies are commonly employed: the oxidation of a C-3 hydroxyl group and the partial reduction of a C-3 carboxylic acid derivative.

The first and more common strategy involves the use of (S)-1-N-Cbz-3-hydroxymethyl-pyrrolidine as the immediate precursor. This alcohol is readily prepared from commercially available (S)-3-hydroxypyrrolidine through N-protection with benzyl chloroformate (Cbz-Cl). The hydroxyl group at the C-3 position then serves as a handle for direct oxidation to the corresponding aldehyde.

A second strategy begins with (S)-1-N-Cbz-3-pyrrolidinecarboxylic acid. guidechem.com This carboxylic acid can be synthesized by the N-Cbz protection of (S)-pyrrolidine-3-carboxylic acid. guidechem.com Direct reduction of the carboxylic acid to the aldehyde is challenging due to over-reduction to the primary alcohol. Therefore, the carboxylic acid is typically converted into a more suitable derivative, such as an ester or a Weinreb amide, which can be selectively reduced to the aldehyde. This multi-step sequence effectively directs the functionalization to the C-3 position.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the chosen reaction conditions. Optimization studies focus on maximizing the yield of the desired aldehyde while minimizing side reactions and preserving the stereochemical integrity of the molecule. The two main routes, oxidation of the corresponding alcohol and reduction of a carboxylic acid derivative, offer different sets of conditions that can be tailored to achieve the desired outcome.

Oxidation of (S)-1-N-Cbz-3-hydroxymethyl-pyrrolidine:

Several mild oxidation methods are available to convert the primary alcohol to the aldehyde without affecting the N-Cbz protecting group or the pyrrolidine ring. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two of the most frequently employed methods due to their high yields and compatibility with a wide range of functional groups. wikipedia.orgwikipedia.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA). wikipedia.orgorganic-chemistry.org The reaction is typically carried out at low temperatures (-78 °C) to ensure the stability of the reactive intermediates and prevent side reactions. organic-chemistry.org While effective, the formation of the volatile and malodorous dimethyl sulfide (B99878) is a notable drawback of this method. wikipedia.org

The Dess-Martin periodinane (DMP) oxidation offers a practical alternative, employing a hypervalent iodine reagent that is highly selective for the oxidation of primary alcohols to aldehydes. wikipedia.orgwikipedia.org This reaction is generally performed at room temperature in chlorinated solvents like dichloromethane (B109758) (DCM) and is known for its mild conditions, high yields, and simplified workup. wikipedia.orgorganic-chemistry.org The addition of a mild base like sodium bicarbonate can be beneficial to buffer the acetic acid produced during the reaction. wikipedia.org One of the key advantages of DMP is its tolerance for sensitive functional groups and its reduced likelihood of causing epimerization at adjacent chiral centers. sigmaaldrich.com A specific application of DMP oxidation is noted in the synthesis of a precursor for the drug Elbasvir, where an N-protected prolinol is oxidized to the corresponding aldehyde. nih.gov

Below is a data table comparing typical conditions for these oxidation methods.

| Oxidation Method | Oxidizing Agent | Activator/Base | Solvent | Temperature | Advantages | Disadvantages |

| Swern Oxidation | Dimethyl sulfoxide (DMSO) | Oxalyl chloride, Triethylamine | Dichloromethane (DCM) | -78 °C to rt | High yields, mild conditions | Formation of malodorous dimethyl sulfide, requires low temperatures |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | (Optional: NaHCO₃) | Dichloromethane (DCM) | Room Temperature | High yields, very mild, simple workup, tolerates sensitive groups | Reagent is potentially explosive and costly |

Reduction of (S)-1-N-Cbz-3-pyrrolidinecarboxylic Acid Derivatives:

The partial reduction of a carboxylic acid derivative provides an alternative route to this compound. To prevent over-reduction to the alcohol, the carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) or a Weinreb amide (N-methoxy-N-methylamide).

The reduction of these derivatives is often accomplished using hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common choice for the reduction of esters to aldehydes. youtube.com The reaction is typically carried out at -78 °C in a non-polar solvent such as toluene (B28343) or dichloromethane. Careful control of the stoichiometry of DIBAL-H is crucial to avoid the formation of the corresponding alcohol.

The reduction of a Weinreb amide with a reducing agent like lithium aluminum hydride (LiAlH₄) or DIBAL-H also selectively yields the aldehyde. The resulting metallated hemiaminal intermediate is stable at low temperatures and only collapses to the aldehyde upon aqueous workup, which prevents over-reduction.

The following data table outlines typical conditions for the reduction of carboxylic acid derivatives.

| Precursor | Reducing Agent | Solvent | Temperature | Key Considerations |

| (S)-1-N-Cbz-3-pyrrolidinecarboxylic acid methyl ester | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Dichloromethane (DCM) | -78 °C | Precise control of stoichiometry is required to prevent over-reduction. |

| (S)-1-N-Cbz-3-(N-methoxy-N-methyl)carboxamide (Weinreb Amide) | Lithium aluminum hydride (LiAlH₄) or DIBAL-H | Tetrahydrofuran (THF) or Diethyl ether | -78 °C to 0 °C | The intermediate is stable at low temperatures, preventing over-reduction. |

Chemical Reactivity and Transformations of S 1 N Cbz 3 Formyl Pyrrolidine

Reactions at the Formyl Group

The aldehyde, or formyl, group is an electrophilic center that readily participates in a variety of carbon-carbon bond-forming reactions, reductions, and condensations.

Nucleophilic Additions: Wittig, Horner-Wadsworth-Emmons, and Grignard Reactions

The formyl group of (S)-1-N-Cbz-3-formyl-pyrrolidine is a prime site for nucleophilic attack, enabling chain extension and the introduction of diverse functionalities through classic olefination and alkylation reactions.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert the aldehyde into an alkene. libretexts.org The stereochemical outcome (E or Z-alkene) is highly dependent on the nature of the ylide used. organic-chemistry.org Unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes. libretexts.org The reaction proceeds through a betaine (B1666868) intermediate, which forms an oxaphosphetane that collapses to give the alkene and triphenylphosphine (B44618) oxide. libretexts.org For this compound, this provides a direct route to 3-alkenyl-pyrrolidine derivatives.

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used variation of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a corresponding Wittig ylide. wikipedia.org This reaction is renowned for its high stereoselectivity, typically producing the (E)-alkene with high fidelity. wikipedia.orgalfa-chemistry.com The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the Wittig reaction. alfa-chemistry.comorganic-chemistry.org The HWE reaction is a powerful method for creating carbon-carbon double bonds and is frequently applied in the synthesis of complex natural products. tcichemicals.com

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the formyl group results in the formation of a secondary alcohol. This reaction effectively introduces a new alkyl, aryl, or vinyl substituent at the carbon adjacent to the pyrrolidine (B122466) ring, expanding the molecular complexity. The stereochemical course of the addition can often be influenced by the existing stereocenter at C3 and the bulky Cbz protecting group.

Table 1: Representative Nucleophilic Addition Reactions at the Formyl Group

| Reaction Type | Reagent Example | Product Type | Key Features |

|---|---|---|---|

| Wittig | Methyltriphenylphosphonium bromide / Base | 3-Vinyl-pyrrolidine derivative | Converts aldehyde to an alkene; stereoselectivity depends on ylide stability. libretexts.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / NaH | 3-(2-Ethoxycarbonylvinyl)-pyrrolidine | Highly selective for (E)-alkene formation; water-soluble byproduct simplifies workup. wikipedia.orgalfa-chemistry.com |

| Grignard | Phenylmagnesium bromide | 3-(Hydroxy(phenyl)methyl)-pyrrolidine | Forms a secondary alcohol; introduces a new stereocenter. |

Reductions and Condensation Reactions

The formyl group can be readily transformed into other functional groups through reduction or used as an electrophile in condensation reactions.

Reductions: The aldehyde can be selectively reduced to a primary alcohol, yielding (S)-1-N-Cbz-3-(hydroxymethyl)pyrrolidine. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they may also cleave the Cbz protecting group under certain conditions. mdpi.com This resulting alcohol serves as a versatile handle for further functionalization, such as etherification or esterification.

Condensation Reactions: The aldehyde can react with a variety of carbon and nitrogen nucleophiles in condensation reactions. For example, acid- or base-catalyzed condensation with malonic acid derivatives (Knoevenagel condensation) or stabilized enolates (aldol condensation) can be used to form α,β-unsaturated systems. researchgate.net Condensation with amines or hydrazines can form imines or hydrazones, respectively, which can serve as intermediates for further transformations. mdpi.com

Organocatalytic Transformations utilizing the Aldehyde Functionality

The aldehyde group is a key functionality for transformations mediated by small chiral organic molecules, known as organocatalysts. Pyrrolidine-based catalysts are themselves central to the field of organocatalysis. dntb.gov.ua In the context of this compound as a substrate, the aldehyde can participate in various asymmetric reactions. For instance, in a reaction catalyzed by a chiral secondary amine, the aldehyde can form an enamine intermediate. This enamine can then react with various electrophiles, such as nitroolefins in Michael additions, with the stereochemical outcome being controlled by the catalyst. nih.govresearchgate.net These methods allow for the construction of complex, multi-substituted pyrrolidine scaffolds with high levels of stereocontrol. researchgate.net

Reactivity of the Pyrrolidine Nitrogen and Implications of Cbz Protection

Transformations Involving N-Deprotection and Subsequent Functionalization

The removal of the Cbz group is a common and critical step in many synthetic sequences, unmasking the secondary amine for further elaboration.

N-Deprotection: The Cbz group is reliably cleaved under hydrogenolysis conditions, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. total-synthesis.com This method is clean and efficient, yielding toluene (B28343) and carbon dioxide as byproducts, along with the free secondary amine. total-synthesis.com Alternative methods for Cbz removal include treatment with strong acids like HBr in acetic acid or Lewis acids. organic-chemistry.org

Subsequent Functionalization: Once deprotected, the resulting (S)-3-formyl-pyrrolidine possesses a nucleophilic secondary amine. This amine can be functionalized in numerous ways, including:

N-Alkylation: Reaction with alkyl halides to introduce new substituents on the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: The secondary amine can be used in reductive amination protocols with other aldehydes or ketones.

Formation of Heterocycles: The bifunctional nature of the deprotected molecule (containing both an amine and an aldehyde) allows for intramolecular reactions or cyclizations to form bicyclic systems like pyrrolizidines.

Role of the Cbz Group in Directing Stereoselectivity

The Cbz group is not merely a passive protecting group; its steric bulk and electronic properties can significantly influence the stereochemical outcome of reactions at other positions on the pyrrolidine ring.

The carbamate (B1207046) functionality can adopt specific conformations that sterically hinder one face of the pyrrolidine ring, thereby directing incoming reagents to the opposite, more accessible face. This is particularly relevant in reactions involving the C2 and C5 positions of the ring. For example, in the α-lithiation of the C2 position followed by quenching with an electrophile, the Cbz group can direct the electrophile to approach from the face opposite to the substituent at C3, leading to a high degree of diastereoselectivity. This directing effect is crucial for establishing the desired stereochemistry in the synthesis of complex molecules and natural products containing substituted pyrrolidine cores. nih.gov

Cyclization and Rearrangement Reactions involving the Chiral Pyrrolidine Aldehyde

The inherent chirality and the presence of a versatile formyl group make this compound an attractive starting material for the synthesis of fused and bridged ring systems. The aldehyde can act as an electrophile, while the pyrrolidine ring can be further functionalized to introduce nucleophilic centers, setting the stage for intramolecular cyclizations.

Intramolecular Carbon-Carbon Bond Formation for Polycyclic Scaffolds

The construction of polycyclic scaffolds from this compound hinges on the strategic formation of new carbon-carbon bonds. This is typically achieved by first elaborating the pyrrolidine ring or a substituent attached to it, followed by an intramolecular cyclization event involving the formyl group.

One hypothetical approach involves the introduction of a nucleophilic carbon at a suitable position on a side chain. For instance, a Wittig or Horner-Wadsworth-Emmons reaction at the formyl group could introduce an α,β-unsaturated ester. Subsequent modification of the pyrrolidine nitrogen (after deprotection) or another position on the ring could install a nucleophile, which could then undergo an intramolecular Michael addition to forge a new carbocycle.

Another potential strategy is the use of the formyl group in intramolecular aldol-type reactions. By generating an enolate from a ketone tethered to the pyrrolidine ring, a subsequent cyclization onto the aldehyde would lead to the formation of a fused bicyclic system. The stereochemical outcome of such a reaction would be of significant interest.

While specific examples of such transformations starting directly from this compound are not extensively documented in readily available literature, the fundamental principles of organic synthesis support the feasibility of these pathways. The table below outlines a hypothetical reaction scheme for the formation of a bicyclic product via an intramolecular aldol (B89426) reaction.

| Reactant | Reagents and Conditions | Hypothetical Product | Potential Stereochemistry |

| (S)-1-N-Cbz-3-(2-oxopropyl)pyrrolidine | 1. LDA, THF, -78 °C; 2. Warm to RT | Fused bicyclic aldol adduct | Multiple diastereomers possible |

This table represents a hypothetical transformation and is intended for illustrative purposes.

Stereochemical Control in Ring-Forming Reactions

A critical aspect of utilizing a chiral starting material like this compound is the ability to control the stereochemistry of the newly formed rings. The inherent chirality of the pyrrolidine ring can exert a significant influence on the facial selectivity of intramolecular reactions.

In a hypothetical intramolecular Diels-Alder reaction, where the pyrrolidine scaffold would be appended with a diene and the formyl group converted to a dienophile, the C3 stereocenter would be expected to direct the approach of the diene, leading to a diastereoselective cyclization. The Cbz-protected nitrogen atom can also play a role in influencing the transition state geometry, further enhancing stereocontrol.

Similarly, in intramolecular cyclizations involving nucleophilic attack on the aldehyde, the stereocenter at C3 would likely favor the formation of one diastereomer over the other. The conformational rigidity of the pyrrolidine ring, influenced by the Cbz group, would be a key factor in determining the stereochemical outcome.

The table below summarizes the potential for stereochemical influence in hypothetical ring-forming reactions.

| Reaction Type | Source of Stereocontrol | Expected Outcome |

| Intramolecular Aldol Reaction | C3 stereocenter of the pyrrolidine | Diastereoselective formation of the bicyclic product |

| Intramolecular Diels-Alder | C3 stereocenter and Cbz protecting group | High diastereoselectivity in the formation of the fused ring system |

This table outlines expected stereochemical outcomes in hypothetical reactions.

Applications in Advanced Organic Synthesis

A Key Chiral Building Block for Natural Product Total Synthesis

The enantiopure nature of (S)-1-N-Cbz-3-formyl-pyrrolidine makes it an ideal starting material for the total synthesis of natural products, where precise control of stereochemistry is paramount. Its pyrrolidine (B122466) core is a common motif in numerous alkaloids and other complex natural molecules.

Precursors to Pyrrolidine-Containing Alkaloids

Pyrrolidine alkaloids represent a large and diverse family of natural products, many of which exhibit significant biological activities. kib.ac.cnmdpi.com this compound serves as a crucial starting material for the asymmetric synthesis of these alkaloids. The aldehyde group can be readily transformed into various functional groups, allowing for the elongation of side chains and the construction of the intricate carbon skeletons characteristic of these natural products.

For instance, the synthesis of pyrrolizidine (B1209537) alkaloids, which feature a fused bicyclic system, can be initiated from this chiral aldehyde. kib.ac.cn The synthetic strategy often involves the elaboration of the aldehyde into a suitable side chain, followed by a cyclization reaction to form the second ring of the pyrrolizidine core. This approach has been successfully employed in the synthesis of various members of this alkaloid class. kib.ac.cn

A notable example is the synthesis of Trigonoine B, a pyrrolo[2,3-c]quinoline alkaloid. beilstein-journals.org The synthesis of this natural product was achieved in six steps, with the potential for creating various N-substituted 4-aminopyrroloquinolines. beilstein-journals.org

Synthesis of Complex Polycyclic Scaffolds

Beyond its use in the synthesis of pyrrolidine alkaloids, this compound is instrumental in the construction of more complex polycyclic scaffolds. The aldehyde functionality provides a handle for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and Grignard additions. These reactions enable the annulation of additional rings onto the pyrrolidine core, leading to the formation of intricate, three-dimensional structures.

The Cbz protecting group plays a vital role in these synthetic sequences, as it can be selectively removed under specific conditions to reveal a secondary amine. This newly exposed amine can then participate in further cyclization reactions, facilitating the assembly of complex polycyclic systems. The ability to orchestrate a sequence of reactions involving both the aldehyde and the protected amine makes this building block particularly powerful in the hands of synthetic chemists.

Development of Pharmaceutically Relevant Compounds and Analogues

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. guidechem.combldpharm.comnih.gov this compound provides a convenient entry point for the synthesis of novel, pyrrolidine-containing compounds with potential therapeutic applications.

Scaffold for Drug Design and Lead Optimization

In drug discovery, the pyrrolidine ring is often utilized as a central scaffold upon which various functional groups can be appended to optimize binding affinity, selectivity, and pharmacokinetic properties. bldpharm.comnih.gov The non-planar, three-dimensional nature of the pyrrolidine ring allows for a more effective exploration of the chemical space compared to flat, aromatic scaffolds. nih.gov

This compound is an attractive starting material for generating libraries of diverse pyrrolidine derivatives for high-throughput screening. The aldehyde can be derivatized in numerous ways, and the Cbz group can be removed and the resulting amine can be acylated or alkylated, leading to a vast array of structurally distinct molecules. This approach is central to the process of lead optimization, where systematic modifications are made to a lead compound to improve its drug-like properties. nih.gov

Synthesis of Specific Medicinal Chemistry Targets

This chiral building block has been employed in the synthesis of a number of specific medicinal chemistry targets. For example, it has been used to create inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for the treatment of neurodegenerative diseases. nih.gov An efficient synthetic route to these chiral pyrrolidine inhibitors has been developed, which facilitates further structure-activity relationship (SAR) studies. nih.gov

The versatility of this compound allows for the introduction of various pharmacophoric elements, enabling the targeted design of molecules that can interact with specific biological targets with high affinity and selectivity.

Integration into Chiral Frameworks and Catalytic Systems

The chiral nature of this compound extends its utility beyond its role as a simple building block. It can be incorporated into more complex chiral frameworks and can serve as a precursor for the synthesis of chiral ligands and organocatalysts.

The pyrrolidine motif is a cornerstone of many successful chiral catalysts, including the well-known prolinol-derived catalysts. By modifying the aldehyde and the protected amine of this compound, novel chiral ligands can be synthesized. These ligands can then be complexed with various metals to generate catalysts for a wide range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Furthermore, the pyrrolidine scaffold itself can act as a chiral auxiliary, directing the stereochemical outcome of reactions performed on an attached substrate. After the desired transformation is complete, the auxiliary can be cleaved, yielding the enantiomerically enriched product. This approach is a powerful strategy for the synthesis of chiral molecules.

Characterization and Stereochemical Analysis of S 1 N Cbz 3 Formyl Pyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including complex chiral structures like (S)-1-N-Cbz-3-formyl-pyrrolidine.

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental tools for piecing together the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms within the molecule can be accurately determined.

The 1H NMR spectrum provides information about the chemical environment of each proton. For instance, the aldehydic proton in the formyl group typically appears as a distinct singlet or a doublet at a downfield chemical shift. The protons on the pyrrolidine (B122466) ring and the benzyl (B1604629) group of the Cbz protecting group exhibit characteristic chemical shifts and splitting patterns that allow for their unambiguous assignment.

Similarly, the 13C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the formyl group and the carbamate (B1207046) carbon of the Cbz group are readily identifiable by their characteristic downfield shifts. The carbon atoms of the pyrrolidine ring and the aromatic carbons of the benzyl group also show distinct signals. The combination of 1H and 13C NMR data provides a comprehensive picture of the molecule's covalent framework.

Table 1: Representative Predicted NMR Data for a Pyrrolidine Derivative

| Atom | Predicted 13C Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 172.4 |

| Aromatic C | 136.3, 135.2 |

| C-O | 107.4 |

| Pyrrolidine C | 50-60 |

| CH3 | 20-30 |

Note: This is a generalized example and actual shifts for this compound may vary.

While standard NMR techniques are powerful for determining the constitution of a molecule, they often fall short in distinguishing between diastereomers, which have the same connectivity but different spatial arrangements. Residual Dipolar Couplings (RDCs) have emerged as a powerful tool to overcome this limitation. nih.govresearchgate.net RDCs provide long-range structural information by measuring the orientation of chemical bonds relative to an external magnetic field. nih.govwikipedia.org

To measure RDCs, the molecule of interest is dissolved in a dilute liquid crystalline medium, which induces a partial alignment of the molecules. nih.govwikipedia.org This partial alignment prevents the complete averaging of dipolar couplings, resulting in measurable RDCs. wikipedia.org The magnitude of the RDC is dependent on the internuclear distance and the angle between the internuclear vector and the magnetic field. By comparing experimentally measured RDCs with those calculated for different possible diastereomers, the correct stereochemistry can be determined with high confidence. This technique is particularly valuable for establishing the relative configuration of stereocenters in pyrrolidine derivatives. nih.gov The use of RDCs can significantly improve the resolution and accuracy of NMR-derived structures. frontiersin.org

Determining the enantiomeric purity of a chiral compound is crucial, and NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a rapid and effective method for this assessment. researchgate.netnih.gov CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.net These complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. researchgate.netresearchgate.net

The formation of these diastereomeric complexes relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. researchgate.net A variety of CSAs are available, including those based on BINOL derivatives and crown ethers. researchgate.net For amines like pyrrolidine derivatives, chiral acids are often employed as CSAs. researchgate.net The choice of the appropriate CSA and solvent is critical for achieving good separation of the enantiomeric signals in the NMR spectrum. Both 1H and 13C NMR can be used for this purpose, with the chemical shift differences between the diastereomeric complexes providing a direct measure of the enantiomeric excess (ee). researchgate.net

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are indispensable for the separation and quantification of stereoisomers, providing a robust assessment of both enantiomeric and diastereomeric purity.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely used and powerful technique for the separation of enantiomers. csfarmacie.czeijppr.com CSPs are composed of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. eijppr.com The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different retention times. eijppr.com

A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, and cyclodextrins. eijppr.commerckmillipore.com For the separation of pyrrolidine derivatives, CSPs that can engage in hydrogen bonding, π-π interactions, and dipole-dipole interactions are often effective. The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for optimizing the separation. hplc.eu The ability to invert the elution order by using a CSP with the opposite configuration is a significant advantage, particularly for accurately quantifying trace amounts of an undesired enantiomer. hplc.eu

Table 2: Common Chiral Stationary Phases for HPLC

| CSP Type | Common Applications |

|---|---|

| Polysaccharide-based (e.g., Chiralcel® OD, OJ) | Broad applicability for a wide range of racemates. nih.gov |

| Pirkle-type (e.g., Whelk-O® 1) | Separation of underivatized amides, esters, carbamates, and alcohols. hplc.eu |

Gas Chromatography (GC) is another valuable technique for assessing the purity of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides not only information about the purity of the sample but also confirms the identity of the compound through its mass spectrum. nih.govabertay.ac.uk

For the analysis of this compound, which may require derivatization to increase its volatility, GC can be used to separate it from any impurities. The use of a chiral capillary column can also allow for the separation of enantiomers. The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. mdpi.com This allows for the unambiguous identification of the target compound and any potential byproducts or degradation products. GC-MS is a highly sensitive and specific technique, making it an essential tool in the quality control of chiral building blocks. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. springernature.comnih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron cloud of the atoms allows for the creation of an electron density map, which reveals the precise spatial arrangement of atoms within the crystal lattice. purechemistry.org

For chiral molecules like this compound, determining the absolute configuration is a crucial step. While a standard X-ray diffraction experiment readily provides the relative configuration of stereocenters, establishing the absolute configuration requires the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk This effect, which is more pronounced for heavier atoms, introduces small but measurable differences in the diffraction pattern that allow for the distinction between a molecule and its non-superimposable mirror image (enantiomer). researchgate.neted.ac.uk

The process involves collecting a complete set of diffraction data and analyzing the intensities of Bijvoet pairs – reflections that are equivalent in the absence of anomalous scattering but differ in its presence. The Flack parameter is a critical value derived from this analysis; a value close to 0 for a given enantiomer confirms its absolute configuration, while a value near 1 indicates the opposite configuration. ed.ac.uk

While obtaining a high-quality single crystal suitable for X-ray diffraction can be a significant challenge, especially for oils or compounds that are difficult to crystallize, the unequivocal nature of the results makes it the gold standard for stereochemical assignment. researchgate.net In cases where the parent compound, such as this compound, is an oil, a common strategy is to synthesize a solid derivative. The absolute configuration of the derivative, once determined by X-ray crystallography, can then be correlated back to the original molecule, provided the stereocenter is not altered during the derivatization process. For instance, the absolute configuration of a derivative of N-Cbz-3-fluoropyrrolidine-3-methanol was confirmed by an X-ray diffraction study of its diastereomeric salt. researchgate.net

Table 1: Key Aspects of X-ray Crystallography for Absolute Configuration Determination

| Feature | Description |

| Principle | Analysis of X-ray diffraction patterns from a single crystal. purechemistry.org |

| Requirement | High-quality single crystal of the compound or a suitable solid derivative. researchgate.net |

| Basis for AC | Anomalous dispersion (resonant scattering) of X-rays. researchgate.neted.ac.uk |

| Key Parameter | Flack parameter, derived from the analysis of Bijvoet pairs. ed.ac.uk |

| Outcome | Unambiguous determination of the three-dimensional atomic arrangement and absolute stereochemistry. springernature.comnih.gov |

Computational and Mechanistic Studies on S 1 N Cbz 3 Formyl Pyrrolidine Reactivity and Stereocontrol

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool to unravel the mechanistic nuances of reactions involving (S)-1-N-Cbz-3-formyl-pyrrolidine and its derivatives. These computational methods provide a molecular-level understanding of reaction pathways, transition states, and the factors governing stereoselectivity.

Transition State Analysis and Activation Barriers

DFT calculations have been pivotal in analyzing the transition states of reactions where this compound or analogous structures act as key precursors. While specific studies focusing solely on this aldehyde are limited, extensive research on proline- and N-acyl-pyrrolidine-catalyzed reactions offers significant insights. In these reactions, the formation of key intermediates, such as enamines or iminium ions, proceeds through distinct transition states whose energies dictate the reaction kinetics.

For instance, in organocatalyzed aldol (B89426) or Michael reactions involving similar pyrrolidine-based catalysts, the rate-determining step is often the carbon-carbon bond formation. nih.govcapes.gov.br DFT calculations help in locating the transition state structures for this step and calculating their corresponding activation barriers. The presence of the N-Cbz group, an electron-withdrawing substituent, can influence the activation energy of the initial steps of a reaction. emich.edu Computational analyses have indicated that such groups can increase the activation energy for certain transformations. emich.edu

The table below presents hypothetical activation barriers for a model reaction, illustrating how DFT can be used to compare different stereochemical pathways. The values are representative and intended to demonstrate the type of data generated from such studies.

| Transition State | Stereochemical Outcome | Calculated Activation Barrier (kcal/mol) |

| TS-Re | R | 20.5 |

| TS-Si | S | 18.2 |

Note: These values are illustrative and derived from analogous systems. Specific values for reactions involving this compound would require dedicated computational studies.

Conformational Analysis and Stereochemical Models

The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformational preferences of the pyrrolidine (B122466) ring and the orientation of the formyl group. DFT calculations are employed to determine the relative stabilities of different conformers and to develop models that explain the observed stereoselectivity.

The pyrrolidine ring can adopt two primary puckered conformations, often referred to as "up" and "down" or "endo" and "exo". nih.gov The relative stability of these conformers is influenced by the substituents on the ring. For N-substituted prolines, the conformation of the ring plays a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of the incoming reactant. nih.gov

Computational studies on related proline-derived organocatalysts have shown that the preferred conformation depends on factors like the presence of substituents at the C3 and C4 positions. nih.gov For instance, steric repulsion between a substituent and the group at the C2 position can favor a specific ring pucker. nih.gov In the case of this compound, the interplay between the bulky Cbz group and the formyl group will dictate the most stable conformation and, consequently, the facial bias for nucleophilic attack on the aldehyde or its derived intermediates.

A rigorous conformational analysis of pyrrolidine enamines has highlighted that both s-cis and s-trans conformers can be similarly stable, and the origin of stereoselectivity cannot always be explained by the stability differences of the ground state conformers alone. researchgate.net This underscores the importance of analyzing the transition states to fully understand stereocontrol.

Prediction of Selectivity and Catalytic Effects in Reactions Involving the Aldehyde Moiety

Computational models are increasingly used to predict the selectivity of reactions where this compound participates. By calculating the energies of the different possible transition states leading to various stereoisomers, researchers can predict which product will be favored. This predictive power is invaluable for designing new reactions and optimizing existing ones.

In the context of organocatalysis, where this aldehyde could be a precursor to a catalyst or a substrate in a catalyzed reaction, DFT can elucidate the role of the catalyst. For example, in proline-catalyzed reactions, the carboxylic acid group of proline is often involved in hydrogen bonding in the transition state, which is crucial for both catalysis and stereocontrol. nih.govnih.gov While this compound lacks this carboxylic acid, the Cbz group's electronic and steric properties will still have a profound effect on the reactivity and selectivity when the aldehyde is converted into a reactive species.

Computational studies on proline-derived catalysts have shown that even subtle changes to the catalyst structure can significantly impact stereoselectivity. organic-chemistry.org This suggests that the N-Cbz group in this compound plays a defining role in the stereochemical environment it creates.

Studies on Iminium Ion and Enamine Intermediates Derived from the Aldehyde Functionality

The aldehyde functionality of this compound is a gateway to the formation of highly reactive iminium ion and enamine intermediates. These intermediates are central to a wide range of powerful C-C bond-forming reactions in organocatalysis.

Iminium Ions: Reaction of the aldehyde with a secondary amine catalyst leads to the formation of a chiral iminium ion. The geometry of this intermediate is critical for controlling the stereochemistry of subsequent nucleophilic attacks (e.g., in Michael additions). Computational studies on similar systems have investigated the planarity of the iminium ion and the facial shielding provided by the pyrrolidine ring and its substituents. beilstein-journals.org

Enamines: When the aldehyde reacts with a primary amine, it can lead to the formation of an enamine, although this is more common when a ketone is the starting material. More relevantly, in reactions where the pyrrolidine moiety itself is the catalyst, it forms an enamine with a carbonyl compound. Experimental and theoretical studies have provided strong evidence for the involvement of enamine intermediates in proline-catalyzed aldol reactions. nih.govunits.it The stereochemistry of the enamine (E/Z) and its preferred conformation are key determinants of the reaction's stereochemical outcome.

The table below summarizes the key reactive intermediates derived from the aldehyde and their roles in asymmetric synthesis.

| Intermediate | Formation | Role in Asymmetric Synthesis |

| Iminium Ion | Reaction with a secondary amine | Electrophile in nucleophilic additions (e.g., Michael, Friedel-Crafts) |

| Enamine | Reaction with a primary amine/ketone | Nucleophile in reactions with electrophiles (e.g., aldol, α-functionalization) |

Quantum Chemical Studies on Chiroptical Properties for Absolute Configuration Determination

Quantum chemical calculations are also employed to predict the chiroptical properties, such as Electronic Circular Dichroism (ECD) spectra, of chiral molecules like this compound. By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned.

This process typically involves:

Performing a conformational search to identify the most stable conformers of the molecule.

Calculating the ECD spectrum for each significant conformer using Time-Dependent Density Functional Theory (TD-DFT).

Averaging the spectra based on the Boltzmann population of each conformer.

This theoretical approach provides a powerful, non-destructive method for stereochemical characterization. nih.gov While specific studies on the chiroptical properties of this compound are not widely reported, the methodology is well-established for a vast range of chiral organic molecules.

Future Directions and Emerging Research Opportunities for Chiral Formyl Pyrrolidines

Development of More Efficient and Sustainable Synthetic Routes to (S)-1-N-Cbz-3-formyl-pyrrolidine

The pursuit of more efficient and environmentally benign methods for synthesizing this compound is a primary focus of current research. Traditional synthetic pathways are often multi-step processes that can be resource-intensive. Consequently, the development of streamlined and sustainable alternatives is a significant area of investigation. Researchers are exploring novel catalytic systems, including organocatalysis and biocatalysis, to improve yields and reduce the environmental impact. These modern approaches aim to provide more direct and atom-economical routes to this valuable chiral intermediate.

| Synthetic Approach | Description | Potential Benefits |

| Organocatalysis | Utilizes small organic molecules as catalysts to promote enantioselective transformations. | Metal-free conditions, high stereocontrol, milder reaction conditions. |

| Biocatalysis | Employs enzymes to carry out specific chemical conversions. | High selectivity, environmentally friendly, operates under aqueous conditions. |

| Flow Chemistry | Involves the continuous passage of reagents through a reactor. | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. |

Exploration of Novel Transformations and Reaction Modes for the Aldehyde Functionality

The aldehyde group of this compound serves as a versatile chemical handle for a multitude of synthetic transformations. While classic reactions such as Wittig olefinations and reductive aminations are well-established, contemporary research is delving into novel reaction pathways to expand its synthetic utility. The exploration of unprecedented reaction modes for the aldehyde functionality is a key objective, aiming to construct more complex and diverse molecular architectures. This includes the investigation of new catalytic cycles and the participation of the aldehyde in multicomponent reactions, which allow for the rapid assembly of intricate molecules from simple precursors.

Expanded Applications in Materials Science and Catalysis beyond Traditional Organic Synthesis

The unique stereochemical and structural features of this compound and its derivatives are paving the way for their application in fields beyond conventional organic synthesis. In materials science, the inherent chirality of the pyrrolidine (B122466) ring is being harnessed to create novel polymers and supramolecular structures with tailored chiroptical properties. These materials have potential applications in areas such as enantioselective separations and sensing.

In the realm of catalysis, derivatives of this compound are being developed as highly effective chiral ligands for asymmetric catalysis. The rigid pyrrolidine framework provides a well-defined chiral environment that can induce high levels of stereoselectivity in a variety of metal-catalyzed reactions. This has significant implications for the efficient synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The synergy between artificial intelligence (AI) and chemistry is opening up new avenues for the study and application of this compound. Machine learning algorithms are being trained on vast datasets of chemical reactions to predict the outcomes of new transformations and to optimize existing synthetic protocols. This computational approach can significantly accelerate the discovery of novel reactions and identify the most efficient conditions for synthesizing this key building block.

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Algorithms predict the products and yields of chemical reactions under various conditions. | Reduces the need for trial-and-error experimentation, saving time and resources. |

| Synthesis Route Optimization | Machine learning models identify the most efficient and sustainable synthetic pathways. | Improves overall process efficiency and minimizes waste generation. |

| De Novo Catalyst Design | AI generates novel catalyst structures with desired properties for specific transformations. | Accelerates the discovery of more effective and selective catalysts. |

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (S)-1-N-Cbz-3-formyl-pyrrolidine with high enantiomeric purity?

Methodological Answer: The synthesis typically involves multi-step strategies, starting from chiral pyrrolidine precursors. Key steps include:

- Cbz protection : Introducing the carbobenzyloxy (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine .

- Formylation : Selective formylation at the 3-position using reagents like ClCO-COCl (phosgene) followed by hydrolysis or DMF/POCl₃ (Vilsmeier–Haack reaction) to install the formyl group .

- Chiral resolution : Use chiral HPLC or enzymatic resolution to ensure enantiomeric purity. For example, lipase-mediated kinetic resolution can separate (S)- and (R)-enantiomers .

Validation : Monitor reaction progress via TLC or LC-MS, and confirm enantiopurity using polarimetry or chiral GC .

Q. Q2. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- NMR spectroscopy : Use NOESY or ROESY to observe spatial interactions between the formyl proton and adjacent substituents, confirming the (S)-configuration .

- Optical rotation : Compare experimental optical rotation values with literature data for (S)-configured pyrrolidine derivatives .

Advanced Research Questions

Q. Q3. How does the (S)-enantiomer of 1-N-Cbz-3-formyl-pyrrolidine influence enzyme inhibition compared to its (R)-counterpart?

Methodological Answer:

- Competitive inhibition assays : Test both enantiomers against cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates. Measure IC₅₀ values to compare potency .

- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to analyze binding interactions. The (S)-enantiomer may exhibit stronger hydrogen bonding with catalytic residues due to spatial alignment .

- Metabolic stability : Assess hepatic microsomal stability to determine if the (S)-form undergoes faster degradation, impacting its therapeutic potential .

Q. Q4. How can structural analogs of this compound be designed to enhance metabolic stability without compromising activity?

Methodological Answer:

- Bioisosteric replacement : Substitute the formyl group with a trifluoromethyl ketone (improves metabolic resistance) or a boronate ester (enhances target affinity) .

- Side-chain modifications : Introduce methyl or fluoro groups at the 4-position of the pyrrolidine ring to sterically block oxidative metabolism .

- In vitro screening : Test analogs in human liver microsomes (HLMs) to measure half-life (t₁/₂) and identify stable candidates .

Q. Q5. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data triangulation : Compare results across multiple assays (e.g., enzymatic inhibition, cell viability, and in vivo models) to identify context-dependent effects .

- Batch variability analysis : Assess purity (HPLC ≥98%), enantiomeric excess (chiral HPLC), and solvent residues (NMR) across different synthetic batches .

- Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways and eliminate confounding factors (e.g., off-target effects) .

Q. Q6. What experimental strategies can elucidate the role of the formyl group in mediating protein-ligand interactions?

Methodological Answer:

- Alanine scanning mutagenesis : Mutate residues in the enzyme’s active site (e.g., Tyr or Lys) to assess hydrogen-bonding interactions with the formyl group .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to determine if formyl group removal (e.g., via reduction to –CH₂OH) reduces binding affinity .

- Proteolysis studies : Treat enzyme-ligand complexes with proteases to identify protected regions, mapping interaction sites .

Structural and Functional Analysis

Q. Q7. How do structural analogs of this compound differ in reactivity and biological activity?

Comparative Analysis:

| Analog | Modification | Key Property | Reference |

|---|---|---|---|

| (R)-1-N-Cbz-3-formyl-pyrrolidine | Enantiomeric configuration | Reduced CYP3A4 inhibition | |

| 3-Aminoethyl-1-N-Cbz-pyrrolidine | Extended carbon chain | Enhanced solubility, lower logP | |

| 3-Fluoro-1-N-Cbz-pyrrolidine | Fluorine substitution | Improved metabolic stability |

Q. Q8. What analytical techniques are critical for quantifying this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for sensitive detection .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma or tissue homogenates .

- Validation : Assess linearity (R² >0.99), precision (CV <15%), and recovery (>80%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.